Cas no 937796-05-9 (1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole)

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole is a brominated pyrazole derivative with significant utility in synthetic organic chemistry. Its key structural features include a reactive bromomethyl group, which facilitates further functionalization through nucleophilic substitution or cross-coupling reactions, and a stable pyrazole core that enhances its versatility in heterocyclic synthesis. The compound is particularly valuable in pharmaceutical and agrochemical research, serving as a key intermediate in the development of biologically active molecules. Its well-defined reactivity and compatibility with various reaction conditions make it a reliable building block for constructing complex molecular architectures. The presence of methyl substituents on the pyrazole ring further contributes to its stability and ease of handling.
1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole structure
937796-05-9 structure
Product Name:1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole
CAS No:937796-05-9
MF:C12H13BrN2
MW:265.149021863937
CID:872505
PubChem ID:24229760
Update Time:2025-10-28

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole
    • 1-[4-(bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole
    • 1-[4-(bromomethyl)phenyl]-3,5-dimethylpyrazole
    • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl bromide 97%
    • DTXSID80640463
    • FT-0761797
    • 937796-05-9
    • A1-01446
    • DB-079700
    • MDL: MFCD09879977
    • Inchi: 1S/C12H13BrN2/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8H2,1-2H3
    • InChI Key: RHOBMGYKCJRQTA-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CC=1)N1C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 264.02600
  • Monoisotopic Mass: 264.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Melting Point: 120.5-122.5°C
  • PSA: 17.82000
  • LogP: 3.38400

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole Security Information

  • Hazardous Material Identification: C

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole

1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole: A Comprehensive Overview

The compound 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole, identified by the CAS number 937796-05-9, is a highly specialized organic molecule with significant applications in various fields of chemistry and material science. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of a bromomethyl group at the 4-position of the phenyl ring and methyl groups at positions 3 and 5 of the pyrazole ring imparts unique electronic and structural properties to this molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of the aryl-bromomethyl linkage. This method has been extensively studied in recent years, with researchers focusing on optimizing reaction conditions to enhance yield and purity. The use of microwave-assisted synthesis has also been explored, offering a greener and faster alternative to traditional methods.

The structural uniqueness of 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole makes it an attractive candidate for applications in drug discovery and materials science. In pharmacology, this compound has shown potential as a lead molecule for developing novel therapeutic agents targeting various disease states. For instance, studies have demonstrated its ability to modulate key enzymes involved in inflammatory pathways, suggesting its potential utility in anti-inflammatory drug development.

In addition to its pharmacological applications, this compound has garnered interest in the field of materials science due to its ability to form stable coordination complexes with transition metals. Recent research has highlighted its use as a ligand in constructing metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis. The bromomethyl group plays a crucial role in these applications by providing additional coordination sites and enhancing the stability of the resulting frameworks.

The electronic properties of 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole have also been extensively studied using computational chemistry techniques. Density functional theory (DFT) calculations have revealed that the molecule exhibits a conjugated π-system that contributes to its high stability and reactivity. These insights have been instrumental in guiding experimental studies aimed at understanding its reactivity under various conditions.

In terms of toxicity and environmental impact, preliminary studies indicate that this compound exhibits low acute toxicity in standard assays. However, further research is required to fully assess its long-term effects on ecosystems and human health. Regulatory agencies are increasingly emphasizing the need for comprehensive toxicity evaluations as part of the chemical approval process, particularly for compounds intended for use in pharmaceuticals and industrial applications.

The future outlook for 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole is promising, with ongoing research exploring its potential in emerging areas such as bioelectronics and nanotechnology. Its unique combination of structural features makes it a versatile building block for constructing advanced materials with tailored properties.

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